
Ceritinib
Übersicht
Beschreibung
Ceritinib is a pharmaceutical compound primarily used for the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) mutations. It is a second-generation ALK inhibitor developed by Novartis and received approval from the United States Food and Drug Administration in April 2014 . This compound is marketed under the trade name Zykadia and is administered orally.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ceritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrimidine ring, introduction of a piperidine moiety, and subsequent functionalization to introduce the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity reagents, efficient reaction conditions, and robust purification techniques to ensure the final product meets pharmaceutical standards. The process may also involve crystallization and recrystallization steps to obtain the desired polymorphic form of this compound .
Analyse Chemischer Reaktionen
Synthetic Reactions and Key Intermediates
Ceritinib’s synthesis employs modular strategies to construct its pyrimidine-piperidine core. A patented route (Figure 1) involves:
- Step 1 : Condensation of 2-isopropylsulfonyl aniline with 2,4,5-trichloropyrimidine to form 2,5-bis-chloro intermediates .
- Step 2 : Suzuki-Miyaura coupling of a piperidine-containing aryl boronate with the pyrimidine core under palladium catalysis (yield: 85%) .
- Step 3 : Boc deprotection using trifluoroacetic acid (TFA) to yield the final product .
Table 1: Key Synthetic Parameters
Reaction Step | Conditions | Yield | Purity (HPLC) |
---|---|---|---|
Chloropyrimidine Formation | Microwave, 120°C, 2h | 78% | 98.5% |
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, 80°C | 85% | 99% |
Boc Deprotection | TFA/DCM, RT, 1h | 95% | 99.2% |
Alternative routes utilize Sandmeyer reactions for intermediate aryl diazonium salts, improving scalability and reducing costs compared to traditional methods .
Metabolic Reactions
This compound undergoes extensive hepatic metabolism (>90% via CYP3A4/5):
- Primary pathways : Mono-oxygenation, O-dealkylation, and N-formylation .
- Secondary pathways : Glucuronidation and dehydrogenation of primary metabolites .
- Key metabolites :
Drug-Drug Interactions :
- CYP3A inhibition : Co-administration with midazolam increases AUC by 5.4-fold due to potent CYP3A inhibition .
- CYP2C9 inhibition : Weak inhibition elevates S-warfarin AUC by 54% .
Analytical Derivatization Reactions
High-throughput microwell spectrophotometric methods (MW-SPMs) exploit this compound’s reactivity with quinone-based reagents:
Table 2: Reaction Mechanisms and Parameters
Key Observations :
- Acidification reverses DDQ-CT complexes but not OBQ condensation products, confirming covalent bonding in the latter .
- Linear ranges: 5–200 μg/mL (OBQ), 10–250 μg/mL (DDQ) .
Radiolabeling and Imaging Probes
This compound derivatives for PET imaging involve nucleophilic substitution:
- Step 1 : Tosylation of hydroxyethyl-ceritinib with tosyl chloride .
- Step 2 : Fluorine-18 (¹⁸F) displacement using K¹⁸F/kryptofix[2.2.2], yielding [¹⁸F]-FEC (decay-corrected yield: 24%) .
Scheme 1 :
Target Engagement and Polypharmacology
Chemical proteomics identified off-target kinase interactions:
These interactions modulate downstream effectors like RPS6 and YB1, contributing to this compound’s efficacy in ALK-negative cancers .
Stability and Degradation
This compound degrades under oxidative and photolytic conditions:
- Photodegradation : Forms N-oxide derivatives under UV light .
- Acidic hydrolysis : Cleaves the sulfonyl group, generating aniline byproducts .
This synthesis of chemical reactivity data underscores this compound’s versatility as a therapeutic and research tool, with implications for drug design, metabolic profiling, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
Ceritinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ALK inhibition and its effects on cancer cell proliferation.
Biology: Investigated for its role in modulating signaling pathways involved in cell growth and apoptosis.
Wirkmechanismus
Ceritinib is a tyrosine kinase inhibitor that selectively inhibits the activity of the ALK protein. In normal physiology, ALK plays a crucial role in the development and function of nervous system tissues. chromosomal translocations and fusions can result in an oncogenic form of ALK that drives the progression of NSCLC. This compound binds to the ATP-binding site of the ALK protein, preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as PI3K/Akt/mTOR and STAT3. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Crizotinib: First-generation ALK inhibitor.
Alectinib: Second-generation ALK inhibitor with a different chemical structure.
Brigatinib: Another second-generation ALK inhibitor with unique pharmacokinetic properties.
Ceritinib stands out due to its high potency and ability to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors .
Biologische Aktivität
Ceritinib is a potent anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its biological activity extends beyond NSCLC, showing promise in various cancers, including cholangiocarcinoma and glioblastoma. This article delves into the mechanisms of action, clinical efficacy, and research findings surrounding this compound.
This compound targets the ALK gene, which, when mutated or rearranged, plays a crucial role in oncogenesis. The compound inhibits the phosphorylation of ALK, effectively blocking downstream signaling pathways that promote tumor growth and survival. Key pathways affected by this compound include:
- MAPK Pathway : Involved in cell proliferation and differentiation.
- mTOR Pathway : Regulates cell growth and metabolism.
- IGF1R Pathway : Affects cellular growth and survival.
In vitro studies have demonstrated that this compound can inhibit multiple kinases at concentrations as low as 1 μM, showcasing its broad-spectrum kinase inhibition profile .
Non-Small Cell Lung Cancer (NSCLC)
This compound has been evaluated extensively in patients with ALK-positive NSCLC. In a phase 1 study, this compound was administered to patients who had previously been treated with crizotinib. The results indicated a significant clinical response, with an overall response rate (ORR) of 29.55% and a disease control rate (DCR) of 53.41% .
In a comparative study against standard chemotherapy, this compound demonstrated superior efficacy with a median progression-free survival (PFS) of 9.8 months compared to just 1.6 months for chemotherapy . These findings highlight this compound's potential as a second-line treatment option for patients resistant to prior therapies.
Cholangiocarcinoma
Recent studies have explored this compound's activity in cholangiocarcinoma, a rare bile duct cancer. This compound has shown antitumor activity by inhibiting both ALK and IGF1R signaling pathways. The compound induced apoptosis and autophagy in cholangiocarcinoma cells, suggesting its potential as a therapeutic agent in this context .
Case Study 1: Efficacy in Japanese Patients
A multicenter study involving Japanese patients with advanced ALK-positive NSCLC reported similar findings to global studies. Patients receiving this compound exhibited an ORR of 37.1%, confirming its effectiveness even in populations previously treated with other ALK inhibitors .
Case Study 2: Advanced Cholangiocarcinoma
In another case study focused on advanced cholangiocarcinoma, this compound was administered to patients who had exhausted other treatment options. The results indicated significant tumor reduction in several cases, supporting further investigation into its use for this malignancy .
Safety Profile
This compound is generally well-tolerated, with gastrointestinal adverse effects such as nausea and diarrhea being the most common. In clinical trials, these side effects were reported at rates of approximately 73% but were manageable with supportive care . Importantly, the safety profile appears consistent across different populations.
Summary of Research Findings
Study | Population | Treatment | ORR (%) | PFS (months) | Notes |
---|---|---|---|---|---|
Study 1 | Japanese NSCLC patients | This compound | 37.1 | Not specified | Post-crizotinib setting |
Study 2 | Advanced cholangiocarcinoma | This compound | Not specified | Not specified | Induced apoptosis in vitro |
Study 3 | Global NSCLC patients | This compound vs chemotherapy | 29.55 (this compound) vs ~10 (chemotherapy) | 9.8 (this compound) vs 1.6 (chemotherapy) | Significant efficacy noted |
Eigenschaften
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWOWGGCGHDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725373 | |
Record name | Ceritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats. | |
Record name | Ceritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1032900-25-6 | |
Record name | Ceritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CERITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.